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Compound of Interest

Compound Name: 1,3-Diiodobenzene

Cat. No.: B1666199 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diiodobenzene

This guide provides a comprehensive overview of the spectroscopic data for 1,3-
diiodobenzene, tailored for researchers, scientists, and professionals in drug development. It

includes key data from various analytical techniques, detailed experimental protocols, and a

logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following sections present quantitative spectroscopic data for 1,3-diiodobenzene in a

structured format to facilitate analysis and comparison.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

hydrogen atoms in a molecule.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.001 t 1.62 H-2

7.537 dd 7.93, 1.62 H-4, H-6

6.649 t 7.93 H-5

¹³C NMR Spectroscopy
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the

number and types of carbon atoms in a molecule.

Chemical Shift (δ) ppm Assignment

144.1 C-2

138.2 C-4, C-6

131.0 C-5

94.6 C-1, C-3

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions. It is a valuable tool for identifying functional groups.

Wavenumber (cm⁻¹) Vibrational Mode

3050-3100 C-H stretch (aromatic)

1560-1580 C=C stretch (aromatic ring)

1450-1470 C=C stretch (aromatic ring)

770-790 C-H bend (out-of-plane)

500-600 C-I stretch

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.
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m/z Ion

330 [M]⁺ (Molecular Ion)

203 [M-I]⁺

76 [C₆H₄]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1,3-
diiodobenzene. Specific parameters may vary based on the instrument and experimental

goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1,3-diiodobenzene (typically 5-25 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300 MHz or 400

MHz spectrometer.[1] A sufficient number of scans are averaged to obtain a good signal-to-

noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument.[2][3][4]

Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated

sample may be required.[2][4] Proton decoupling is commonly used to simplify the spectrum

and improve sensitivity.[2][4]

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 1,3-diiodobenzene, the spectrum can be

obtained using a KBr pellet, a Nujol mull, or Attenuated Total Reflectance (ATR). For the KBr

pellet method, a small amount of the sample is ground with dry potassium bromide and

pressed into a thin, transparent disk. For ATR, the sample is placed directly on the crystal

surface.[5] A liquid sample can be analyzed as a thin film between two salt plates.[6]
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Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is

recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample holder or pure KBr is first collected and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable

compounds like 1,3-diiodobenzene.[8][9] In EI, the sample is bombarded with high-energy

electrons, causing ionization and fragmentation.

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-

flight) based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow
The structural elucidation of an organic compound like 1,3-diiodobenzene typically follows a

logical workflow, integrating data from multiple spectroscopic techniques.
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Preliminary Analysis

Spectroscopic Techniques

MS Data Interpretation IR Data Interpretation
NMR Data Interpretation

Structure Elucidation

1,3-Diiodobenzene Sample

Mass Spectrometry (MS)

Provides molecular weight
and fragmentation pattern

Infrared (IR) Spectroscopy

Identifies functional groups

NMR Spectroscopy

Reveals C-H framework
and connectivity

Determine Molecular Formula
(from Molecular Ion Peak) Identify Key Fragments Identify Functional Groups

(e.g., Aromatic C-H, C=C)

¹H NMR:
- Number of proton environments

- Integration (proton ratios)
- Splitting patterns (connectivity)

¹³C NMR:
- Number of carbon environments

Propose and Confirm Structure of
1,3-Diiodobenzene

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diiodobenzene-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

